molecular formula C23H22ClFN4O2S B2610604 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide CAS No. 1217665-52-5

2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide

Cat. No. B2610604
CAS RN: 1217665-52-5
M. Wt: 472.96
InChI Key: UDEQFDJIGZXUEQ-UHFFFAOYSA-N
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Description

2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C23H22ClFN4O2S and its molecular weight is 472.96. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The compound of interest falls within the realm of complex organic molecules, which have been extensively explored for their synthesis methodologies and reactivity. For example, Shiau et al. (1989) described reactions of 2-aminothiobenzamide with isocyanates, leading to new syntheses of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one and related compounds, showcasing the synthetic versatility of this chemical scaffold (Shiau, Chern, Tien, & Liu, 1989). This work highlights the potential synthetic pathways that could be adapted for synthesizing the compound .

Biological Activity

The class of quinazolinone derivatives, to which the target compound is related, has been subject to various studies to evaluate their biological activities. Zeng et al. (2016) synthesized arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone and evaluated their bioactivities, finding significant inhibitory effects on Ralstonia solanacearum and Gibberella zeae, indicating the potential antimicrobial and antifungal applications of these compounds (Zeng, Gao, Li, Wang, Yang, & Wu, 2016).

Antagonistic and Agonistic Activities

Compounds within this chemical space have also been explored for their receptor binding activities. For instance, Tenbrink et al. (1994) investigated imidazo[1,5-a]quinoxaline amides and carbamates, showcasing their binding affinity to the GABAA/benzodiazepine receptor, with a range of intrinsic efficacies. This suggests that the compound of interest could potentially be investigated for CNS-related therapeutic applications (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Antimicrobial and Antifungal Activities

The chemical framework of imidazo[1,2-c]quinazolin-5-yl derivatives has been associated with antimicrobial and antifungal properties. Desai, Vaghani, & Shihora (2013) synthesized novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, showing significant in vitro antimicrobial activity against a range of pathogens, indicating the broad-spectrum potential of compounds within this class (Desai, Vaghani, & Shihora, 2013).

Antitumor Evaluation

Furthermore, compounds related to the target chemical have shown promise in antitumor evaluations. El-Azab et al. (2017) synthesized and assessed 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues for their in vitro antitumor activity, identifying several compounds with potent activities against various tumor cell lines (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).

properties

IUPAC Name

2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-chloro-2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2S/c1-4-12(2)19-22(31)29-20(28-19)15-7-5-6-8-17(15)27-23(29)32-13(3)21(30)26-18-10-9-14(24)11-16(18)25/h5-13,19H,4H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEQFDJIGZXUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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